tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
CAS No.: 2158268-53-0
Cat. No.: VC5042728
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2158268-53-0 |
|---|---|
| Molecular Formula | C11H16BrN3O2 |
| Molecular Weight | 302.172 |
| IUPAC Name | tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) |
| Standard InChI Key | QYZCLWPOQBLCOU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br |
Introduction
Structural and Chemical Characteristics
The compound’s core consists of a pyrazolo[3,4-c]pyridine system, a bicyclic structure featuring a pyrazole ring fused to a pyridine ring. The "1,4,5,7-tetrahydro-6H" designation indicates partial saturation, with hydrogen atoms saturating four of the six positions in the pyridine ring . The bromine atom at the 3-position of the pyrazole ring enhances electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions. The Boc group at the 6-position acts as a protective moiety for the secondary amine, preventing unwanted reactions during synthetic workflows .
Molecular Configuration and Stability
The Boc group’s steric bulk influences the compound’s solubility, favoring organic solvents like dichloromethane or tetrahydrofuran. The bromine atom’s electronegativity (Pauling scale: 2.96) contributes to polarization, making the C-Br bond susceptible to cleavage under specific conditions. Nuclear magnetic resonance (NMR) data would reveal distinct signals for the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the pyrazolo-pyridine protons (δ 3.0–4.5 ppm for saturated ring protons) .
Synthesis and Manufacturing
Industrial synthesis typically involves multi-step routes starting from simpler pyrazole or pyridine precursors. One plausible pathway includes:
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Ring Formation: Cyclization of a substituted pyridine with hydrazine derivatives to generate the pyrazolo[3,4-c]pyridine core.
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Bromination: Electrophilic bromination at the 3-position using bromine or N-bromosuccinimide (NBS).
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to protect the amine .
A representative synthetic route is illustrated below:
This process yields the final product with a typical purity of ≥95%, as confirmed by high-performance liquid chromatography (HPLC) .
Physicochemical Properties
The compound’s physical and chemical properties are critical for its handling and application:
The bromine atom’s presence increases density (), while the Boc group reduces melting point () compared to non-protected analogs .
Applications in Pharmaceutical Research
As a heterocyclic building block, this compound is pivotal in drug discovery. Key applications include:
Kinase Inhibitor Development
The pyrazolo-pyridine scaffold mimics adenine, enabling binding to ATP pockets in kinases. Bromine facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, optimizing inhibitor selectivity. For example, replacing bromine with a pyridinyl moiety via palladium catalysis could yield potent kinase inhibitors .
Prodrug Synthesis
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for conjugation with carboxylic acids or other electrophiles . This property is exploited in prodrug strategies to enhance bioavailability.
Comparative Analysis with Analogous Compounds
Structural analogs exhibit varying reactivity and applications:
| Compound Name | Key Difference | Reactivity Profile |
|---|---|---|
| tert-Butyl 3-iodo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | Iodine instead of bromine | Enhanced coupling efficiency |
| tert-Butyl 3-chloro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | Chlorine substituent | Lower molecular weight |
| 3-Bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylic acid | Free carboxylic acid | Increased polarity |
The bromine analog strikes a balance between reactivity and stability, making it preferable for diverse synthetic applications .
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